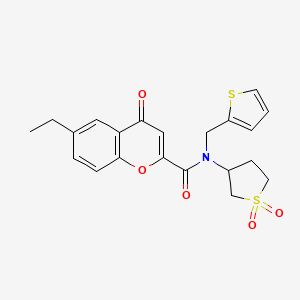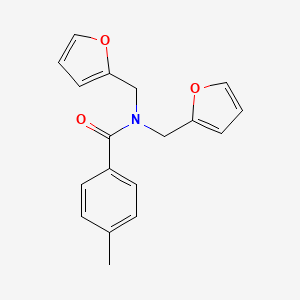![molecular formula C25H31N3O2 B11395607 1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11395607.png)
1-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)-2-(piperidin-1-ylmethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, which is known for its diverse biological activities, and a piperidine moiety, often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactionsThe final step involves the attachment of the methoxy-phenoxyethyl group under controlled conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing functional groups, potentially enhancing the compound’s stability.
Substitution: This reaction can replace specific functional groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazole derivatives .
Scientific Research Applications
1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Shares a similar methoxy-phenoxyethyl group but lacks the benzodiazole core.
Phenol, 2-methoxy-4-(1-propenyl)-: Contains a similar phenoxy group but differs in its overall structure and functional groups.
Uniqueness
1-(2-{2-METHOXY-4-[(1E)-PROP-1-EN-1-YL]PHENOXY}ETHYL)-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of a benzodiazole core, a piperidine moiety, and a methoxy-phenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C25H31N3O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]-2-(piperidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C25H31N3O2/c1-3-9-20-12-13-23(24(18-20)29-2)30-17-16-28-22-11-6-5-10-21(22)26-25(28)19-27-14-7-4-8-15-27/h3,5-6,9-13,18H,4,7-8,14-17,19H2,1-2H3/b9-3+ |
InChI Key |
ZUKDYOCSQTTYKQ-YCRREMRBSA-N |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4)OC |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11395526.png)
![methyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11395533.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11395534.png)

![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11395547.png)
![3-(2,5-dimethoxyphenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11395560.png)
![3-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11395562.png)
![2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11395565.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11395570.png)

![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395588.png)

![2-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B11395593.png)
![3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11395600.png)
